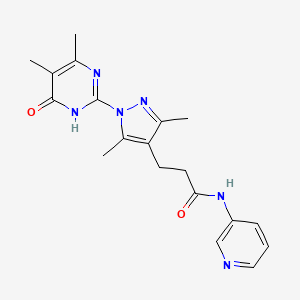![molecular formula C12H9N5O B2564854 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime CAS No. 1111597-82-0](/img/structure/B2564854.png)
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogs and have valuable properties as antimetabolites in purine biochemical reactions . They possess a broad spectrum of biological activities, such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, anxiolytics, antimetabolites in purine biochemical reactions, antischistosomal, xanthine oxidase inhibitor, antimicrobial, tuberculostatic, cytotoxicity, antiproliferative agents, and antileukemic activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of aminopyrazole with formylated active proton compounds . This reaction is environmentally benign, simple, efficient, and convenient, and it can be performed under ultrasound irradiation . The use of ultrasound offers several advantages, such as shorter reaction time, higher yields, milder conditions, and environmental friendliness . The reaction is clean with excellent yields and reduces the use of solvents .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines was confirmed by X-ray crystallographic study . The regioselectivity of the reaction was also confirmed by this study .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Scientific Research Applications
Synthesis and Antimicrobial Activity
A pivotal area of application for this compound lies in its role in synthesizing pyrimidine derivatives, known for their broad spectrum of biological activities. Rathod and Solanki (2018) elaborated on synthesizing newer pyrimidine derivatives like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide. These derivatives were synthesized via a one-pot synthesis method involving 3-phenyl-1-(pyridin-4ylcarbonyl)-1H-pyrazole-4-carbaldehyde, highlighting the compound's role in generating biologically active molecules with potential antimicrobial properties Rathod & Solanki, 2018.
Heterocyclic Compound Synthesis
Another significant application of this compound is in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical research due to their complex structures and biological activities. For instance, the Sonogashira-type reactions involving 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors, as described by Vilkauskaitė, Šačkus, and Holzer (2011), showcase the versatility of these compounds in creating pyrazolo[4,3-c]pyridines through cross-coupling reactions. Such synthetic pathways underscore the compound's utility in constructing complex heterocyclic frameworks that can serve as the backbone for developing new therapeutic agents Vilkauskaitė, Šačkus, & Holzer, 2011.
Novel Multicomponent Synthesis
Moreover, the novel multicomponent synthesis approach catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid, as reported by Rahmani et al. (2018), demonstrates the compound's role in facilitating efficient syntheses of complex molecules. This method involves synthesizing pyridine-pyrimidines and their bis-derivatives, highlighting an innovative application in green chemistry by employing solvent-free conditions and reusable catalysts. Such methodologies not only enhance the synthetic efficiency but also align with sustainable practices in chemical research Rahmani et al., 2018.
properties
IUPAC Name |
(NE)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-16-5-9-4-14-12-11(7-15-17(12)8-9)10-2-1-3-13-6-10/h1-8,18H/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXVSIDTWMRQNT-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)
![Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2564779.png)


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)
![N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2564786.png)

![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)
![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)